molecular formula C20H18 B14490200 1-Ethyl-2-(2-phenylphenyl)benzene CAS No. 65634-75-5

1-Ethyl-2-(2-phenylphenyl)benzene

Cat. No.: B14490200
CAS No.: 65634-75-5
M. Wt: 258.4 g/mol
InChI Key: IFFBOBHSWKIUEE-UHFFFAOYSA-N
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Description

1-Ethyl-2-(2-phenylphenyl)benzene is a polyaromatic hydrocarbon featuring a central benzene ring substituted with an ethyl group at position 1 and a biphenyl moiety at position 2. The biphenyl group introduces extended conjugation, enhancing aromatic interactions and influencing physicochemical properties such as solubility and thermal stability. This compound is primarily utilized in organic synthesis and materials science due to its rigid, planar structure .

Properties

CAS No.

65634-75-5

Molecular Formula

C20H18

Molecular Weight

258.4 g/mol

IUPAC Name

1-ethyl-2-(2-phenylphenyl)benzene

InChI

InChI=1S/C20H18/c1-2-16-10-6-7-13-18(16)20-15-9-8-14-19(20)17-11-4-3-5-12-17/h3-15H,2H2,1H3

InChI Key

IFFBOBHSWKIUEE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-(2-phenylphenyl)benzene can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound often employs large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The process is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-(2-phenylphenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

Major Products Formed:

    Nitration: Nitro derivatives of this compound.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines from nitro derivatives.

Mechanism of Action

The mechanism of action of 1-ethyl-2-(2-phenylphenyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s aromatic rings can undergo substitution reactions, where electrophiles replace hydrogen atoms on the benzene rings. This process is facilitated by the electron-donating ethyl group, which activates the aromatic ring towards electrophilic attack .

Comparison with Similar Compounds

Alkyl-Substituted Benzene Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
1-Ethyl-2-(2-phenylphenyl)benzene Ethyl, 2-phenylphenyl 268.37* High rigidity; used in organic synthesis
1-Ethyl-2-(phenylmethyl)benzene Ethyl, benzyl 210.31 Lower steric hindrance; higher solubility in nonpolar solvents
Benzene, 1-ethyl-2-(1-methylpropyl) Ethyl, branched alkyl 176.26* Reduced crystallinity; potential for liquid crystal applications

*Calculated based on molecular formula.

Key Differences :

  • The biphenyl substituent in this compound increases steric bulk and π-π stacking capability compared to benzyl or branched alkyl derivatives .
  • Branched alkyl chains (e.g., 1-methylpropyl) reduce melting points and enhance solubility in aliphatic solvents, whereas the biphenyl group favors aromatic solvents .

Biphenyl and Phenyl-Substituted Compounds

Compound Name Structure Notable Features Reference
3,4-Diethyl-1,1'-biphenyl Diethyl groups on biphenyl Increased steric hindrance; altered electronic properties
2-Phenyltridecane Long alkyl chain with phenyl Amphiphilic behavior; surfactant applications
1-Ethyl-2-(4-chlorophenyl)aziridine Ethyl, chloro-substituted phenyl Enhanced electrophilicity; used in asymmetric catalysis

Key Differences :

  • Chlorine substituents (e.g., in 1-Ethyl-2-(4-chlorophenyl)aziridine) increase reactivity in electrophilic substitutions compared to non-halogenated analogs .
  • Long alkyl chains (e.g., 2-phenyltridecane) introduce flexibility, reducing thermal stability but improving compatibility with polymers .

Heterocyclic Derivatives

Compound Name Core Structure Applications Reference
1-Ethyl-2-(2',4',5'-trichlorophenylimino)pyrrolidine Pyrrolidine with trichlorophenyl Antiparasitic activity; halogen-dependent bioactivity
Carbocyanine dye (1-ethyl-2-{3-(1-ethyl-naptho[1,2-d]thiazolin-2-ylidene)-propenyl}naphtho[1,2-d]thiazolium iodide) Thiazole-based heterocycle Biological staining; optical absorption at λmax = 546 nm

Key Differences :

  • Heterocycles (e.g., pyrrolidine, thiazole) introduce nitrogen or sulfur atoms, enabling coordination chemistry and biological interactions absent in purely aromatic systems .
  • Extended conjugation in carbocyanine dyes shifts absorption spectra to visible regions, unlike non-heterocyclic analogs .

Comparative Analysis of Physical and Chemical Properties

Thermal Stability :

  • Biphenyl-substituted compounds exhibit higher thermal stability (decomposition >300°C) due to aromatic rigidity, whereas alkyl-substituted analogs degrade at lower temperatures (~200°C) .

Solubility :

  • Polar substituents (e.g., methoxy in 2-Ethynylanisole) improve solubility in polar solvents like methanol, while nonpolar groups (e.g., ethyl) favor hexanes or toluene .

Reactivity :

  • Electron-withdrawing groups (e.g., chloro in aziridine derivatives) enhance electrophilic substitution rates, whereas electron-donating groups (e.g., methyl) slow reactivity .

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